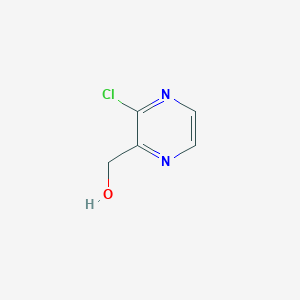

(3-Chloropyrazin-2-yl)methanol

Descripción

Overview of Pyrazine (B50134) Core Significance in Organic Chemistry

Pyrazines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This core structure is a fundamental building block in organic chemistry, found in a variety of natural and synthetic compounds. tandfonline.comresearchgate.net The pyrazine ring system is of great interest due to its presence in many biologically active molecules and its utility in the development of new materials. tandfonline.com Pyrazine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov They are also important in the food and fragrance industries, contributing to the aroma of roasted foods like coffee and cocoa. semanticscholar.orgresearchgate.net

Importance of Halogenated Pyrazines as Synthetic Intermediates

Halogenated pyrazines, particularly chloropyrazines, are highly valuable synthetic intermediates. The presence of a halogen atom, an electron-withdrawing group, on the pyrazine ring activates it for various chemical transformations. nih.gov This makes them key substrates for cross-coupling reactions such as the Suzuki and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. rsc.org The reactivity of chloropyrazines also allows for nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. rsc.org This versatility has made halogenated pyrazines popular starting materials in the synthesis of pharmaceuticals and other complex organic molecules. rsc.orgmdpi.com

Contextualization of Hydroxymethyl Moieties in Heterocyclic Systems

The hydroxymethyl group (-CH₂OH) is a crucial functional group in heterocyclic chemistry. Its presence introduces a site for further chemical modification, significantly enhancing the synthetic utility of the parent heterocycle. The hydroxyl group can participate in hydrogen bonding, which can influence the molecule's physical properties and its interactions with biological targets. ontosight.ai Furthermore, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or undergo other transformations to introduce new functionalities. This versatility makes hydroxymethyl-substituted heterocycles valuable intermediates in drug discovery and materials science. ontosight.ai

Scope and Objectives of Research on (3-Chloropyrazin-2-yl)methanol

Research on this compound is driven by its potential as a key building block in the synthesis of more complex and potentially bioactive molecules. The primary objectives of studying this compound include:

Developing efficient synthetic routes to this compound and its derivatives.

Exploring its reactivity, particularly the transformations involving the chloro and hydroxymethyl groups.

Synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry, such as anticancer and antimicrobial agents.

Investigating its use as a precursor for materials with interesting electronic or optical properties. nih.gov

The combination of a reactive chloro substituent and a versatile hydroxymethyl group on the pyrazine core makes this compound a compound of significant interest for synthetic chemists.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 89283-32-9 chemical-suppliers.eu |

| Molecular Formula | C₅H₅ClN₂O chemical-suppliers.eu |

| Molecular Weight | 144.56 g/mol chemical-suppliers.eu |

| Boiling Point | 256°C chemical-suppliers.eu |

| Melting Point | 108°C chemical-suppliers.eu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-chloropyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTVRJQDIXLFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653998 | |

| Record name | (3-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-32-9 | |

| Record name | (3-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloropyrazin 2 Yl Methanol and Its Precursors

Precursor Synthesis Strategies from Dihalopyrazines

The use of dihalopyrazines, particularly 2,3-dichloropyrazine (B116531), as a starting material offers a versatile platform for the synthesis of (3-Chloropyrazin-2-yl)methanol. These strategies rely on the selective functionalization of one of the halogen atoms, followed by the introduction of the required hydroxymethyl group.

Routes from 2,3-Dichloropyrazine via Selective Functionalization

The selective functionalization of 2,3-dichloropyrazine is a critical step in synthesizing precursors for this compound. The differential reactivity of the two chlorine atoms allows for regioselective substitution. Palladium-catalyzed cross-coupling reactions are a common method for achieving this selectivity. For instance, domino reactions involving an amide and 2,3-dichloropyrazine can lead to the formation of functionalized pyrazine (B50134) systems. researchgate.net The search for novel architectures has often been based on heterocyclic fragments with two ortho leaving groups, such as 2,3-dichloropyrazine. chim.it

Another approach involves the reaction of a diaryl imine with 2,3-dichloropyrazine in the presence of a base. google.comgoogle.com This reaction typically occurs in a solvent like tetrahydrofuran (B95107) (THF) and can be carried out at temperatures ranging from -78°C to 50°C. google.com The base, such as a metal hexamethyldisilazide or a hindered alkoxide, facilitates the nucleophilic substitution of one of the chlorine atoms. google.com

The table below summarizes a general approach for the selective functionalization of 2,3-dichloropyrazine.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 2,3-Dichloropyrazine | Diaryl imine | Metal hexamethyldisilazide | THF | -78 to 50 |

Introduction of the Hydroxymethyl Group onto the Pyrazine Core

The introduction of a hydroxymethyl group onto the pyrazine core is a key transformation in the synthesis of the target compound. One strategy involves the use of pyridine (B92270) N-oxides, which can undergo hydroxymethylation. acs.org While direct one-step synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides has been explored, this methodology can be adapted for pyrazine systems. acs.org

A multi-step approach is more common, often starting with the introduction of a group that can be readily converted to a hydroxymethyl function. For example, a formyl group can be introduced and subsequently reduced. Alternatively, a carboxylate group can be reduced to the corresponding primary alcohol.

Synthesis of Related Chloropyrazine-2-yl Methanones as Intermediates

Aryl(3-chloropyrazin-2-yl)methanones are important intermediates that can be reduced to form this compound. One synthetic route to these methanones involves the reaction of 2-chloro-3-lithiopyrazine with N,N-dimethylbenzamides. researchgate.net

Another method for preparing related methanones, specifically (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones, utilizes a microwave-assisted one-pot synthesis. alliedacademies.orgalliedacademies.org This reaction involves the cyclocondensation of 6-chloropyrazine-2-carboxylic acid hydrazide and substituted benzoylacetonitriles. alliedacademies.orgalliedacademies.org The use of microwave irradiation can lead to higher yields and shorter reaction times compared to conventional heating. alliedacademies.org

The following table details the synthesis of (5-amino-3-aryl-pyrazol-1-yl)(6-chloropyrazin-2-yl)-methanones. alliedacademies.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Method |

| 6-chloropyrazine-2-carboxylic acid hydrazide | Benzoyl nitriles | Glacial acetic acid | Methanol (B129727) | Microwave irradiation |

Direct Synthetic Pathways to this compound

Direct synthetic pathways aim to construct the this compound molecule with high efficiency, often through the reduction of a carbonyl precursor or by regioselective functionalization of the pyrazine ring.

Exploration of Reduction Methodologies for Carbonyl Precursors

The reduction of a carbonyl group, such as in aryl(3-chloropyrazin-2-yl)methanones, to a hydroxymethyl group is a fundamental step. wikipedia.org Various reducing agents can be employed for this transformation. youtube.com

Common hydride-based reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org LiAlH₄ is a stronger reducing agent and is capable of reducing esters and carboxylic acids, while NaBH₄ is typically used for aldehydes and ketones. youtube.comlibretexts.org The choice of reducing agent depends on the specific carbonyl precursor being used. The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org

The table below outlines common reducing agents for carbonyl groups. youtube.com

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ester | LiAlH₄ | Primary Alcohol |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

Regioselective Functionalization Approaches

Regioselective synthesis aims to introduce functional groups at specific positions on the pyrazine ring. rsc.org This can be achieved through various methods, including directed ortho metalation. uni-muenchen.de This technique involves the deprotonation of a site ortho to a directing group by a strong base, followed by reaction with an electrophile. uni-muenchen.de

For pyrazine systems, regioselective metalation and subsequent cross-coupling reactions provide an effective route to substituted derivatives. acs.org The functionalization of 2-arylated oxazolo[4,5-b]pyrazines, which can be derived from 2,3-dichloropyrazine, has been achieved through deprotometalation using a zinc-based trap. researchgate.net These strategies allow for the precise placement of substituents, which is crucial for the synthesis of complex molecules like this compound.

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from the milligram or gram scale of a research laboratory to larger, multi-gram or kilogram quantities presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility. Key considerations include reaction exotherms, reagent addition rates, mixing efficiency, and product isolation and purification.

One of the primary concerns during scale-up is heat management. The reduction of carboxylic acids or aldehydes is often exothermic. What might be a manageable temperature increase in a small flask can become a dangerous runaway reaction in a larger vessel due to the lower surface-area-to-volume ratio, which reduces the efficiency of heat dissipation. Therefore, careful control of the addition rate of the reducing agent and efficient cooling are crucial. Performing the reaction at low temperatures, such as 0°C, is a common strategy to mitigate this risk.

Mixing also becomes more critical on a larger scale. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, which can result in the formation of byproducts and reduced yields. The use of appropriate stirring mechanisms and vessel geometries is essential to maintain a homogeneous reaction mixture.

The choice of reagents and solvents may also need to be reconsidered for scalability. While a solvent like THF is effective in the lab, its relatively low flash point and potential for peroxide formation might pose safety risks on a larger scale, necessitating specialized handling procedures. Similarly, while stoichiometric reducing agents like sodium borohydride are convenient for small-scale synthesis, their use on a larger scale can generate significant amounts of waste and may be less cost-effective than catalytic hydrogenation.

Purification methods must also be adapted for larger quantities. Laboratory-scale purification often relies on column chromatography, which can be time-consuming and require large volumes of solvent, making it impractical for large-scale production. Alternative purification techniques such as recrystallization or distillation are often more suitable for isolating the final product in higher quantities.

Recent advancements in chemical engineering, such as the use of continuous flow reactors, offer promising solutions to many of the challenges associated with scaling up batch processes. ucl.ac.uk Flow chemistry allows for precise control over reaction parameters like temperature and mixing, and the small reaction volume at any given time significantly enhances safety, particularly for highly exothermic or hazardous reactions. ucl.ac.uk This technology facilitates a smoother transition from laboratory-scale synthesis to industrial production. ucl.ac.uk

Chemical Reactivity and Mechanistic Studies of 3 Chloropyrazin 2 Yl Methanol

Reactions at the Hydroxymethyl Group

The primary alcohol functionality in (3-Chloropyrazin-2-yl)methanol is amenable to a variety of transformations, including oxidation, derivatization, and reduction. These reactions are crucial for the further functionalization of the molecule.

Oxidation Pathways of the Primary Alcohol

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-chloropyrazine-2-carbaldehyde (B53262), or the carboxylic acid, 3-chloropyrazine-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation. Reagents such as pyridinium (B92312) dichromate (PDC) in dichloromethane (B109758) (DCM) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, are effective for this transformation. chemicalbook.comresearchgate.netbldpharm.com These methods are known for their high chemoselectivity for primary alcohols.

For the preparation of 3-chloropyrazine-2-carboxylic acid, stronger oxidizing agents are required. glpbio.comfrontierspecialtychemicals.com Alternatively, a two-step procedure involving the initial oxidation to the aldehyde followed by further oxidation using reagents like potassium permanganate (B83412) (KMnO4) or chromic acid can be employed. The hydrolysis of a methyl ester intermediate, formed from the corresponding carboxylic acid, has also been reported as a route to the carboxylic acid. researchgate.net

Table 1: Oxidation Reactions of the Hydroxymethyl Group

| Product | Reagent(s) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Chloropyrazine-2-carbaldehyde | Pyridinium Dichromate (PDC) | Dichloromethane (DCM) | Room Temperature | Moderate to High |

| 3-Chloropyrazine-2-carbaldehyde | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp | High |

| 3-Chloropyrazine-2-carboxylic acid | Potassium Permanganate (KMnO4) | Water/Pyridine (B92270) | Reflux | Moderate |

| 3-Chloropyrazine-2-carboxylic acid | Lithium Hydroxide (from ester) | Water | Room Temperature | High |

Derivatization Reactions of the Hydroxyl Functionality

The hydroxyl group can be readily derivatized through esterification and etherification reactions. These modifications are often employed to introduce different functional groups or protecting groups.

Esterification: The formation of esters, such as (3-chloropyrazin-2-yl)methyl acetate, can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Etherification: The synthesis of ethers, for instance, the methyl ether derivative, can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide like methyl iodide. echemi.com

Table 2: Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Product | Reagent(s) | Base | Solvent |

|---|---|---|---|---|

| Esterification | (3-Chloropyrazin-2-yl)methyl acetate | Acetyl Chloride | Pyridine | Dichloromethane |

| Etherification | 2-(Methoxymethyl)-3-chloropyrazine | Methyl Iodide | Sodium Hydride | Tetrahydrofuran (B95107) |

Reductive Transformations

The hydroxymethyl group can be reduced to a methyl group through catalytic hydrogenation or, more commonly, via a two-step process. The first step involves converting the alcohol to a more reactive leaving group, such as a tosylate or a halide. This is followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers a milder alternative for this reduction. illinois.eduosti.gov

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyrazine Ring

The electron-deficient nature of the pyrazine (B50134) ring, further activated by the presence of the chloro substituent, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).

Mechanisms of Chlorine Displacement by Various Nucleophiles

The SNAr reaction on the chloropyrazine ring typically proceeds through a two-step addition-elimination mechanism. researchgate.net A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrazine ring. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Common nucleophiles that participate in these reactions include amines (e.g., morpholine, piperidine), alkoxides (e.g., sodium methoxide), and thiols. researchgate.netmdpi.comdatapdf.com The rate of the reaction is dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

Influence of Substituents on Reactivity and Regioselectivity

The presence of the hydroxymethyl group at the 2-position of the pyrazine ring influences the reactivity and regioselectivity of the SNAr reaction. The hydroxymethyl group is considered a weakly electron-withdrawing group through its inductive effect (-I effect). This can be quantified using Hammett substituent constants. pitt.eduscience.gov

The electron-withdrawing nature of the hydroxymethyl group, in conjunction with the nitrogen atoms in the pyrazine ring, further activates the ring towards nucleophilic attack. In the context of 3-chloropyrazine, the hydroxymethyl group is located ortho to the chlorine atom. Generally, electron-withdrawing substituents activate the ortho and para positions for SNAr. Therefore, the hydroxymethyl group at the C-2 position is expected to enhance the reactivity of the C-3 position towards nucleophilic attack.

In cases where multiple leaving groups are present on the pyrazine ring, the regioselectivity of the substitution is dictated by the electronic effects of the substituents. For instance, in a dichloropyrazine system, an electron-donating group will direct an incoming nucleophile to the position ortho or para to it, while an electron-withdrawing group will direct it to the para position. The interplay of these electronic effects is crucial in predicting the outcome of SNAr reactions on substituted chloropyrazines.

Reactivity of the Pyrazine Nitrogen Atoms

The two nitrogen atoms in the pyrazine ring of this compound are key centers of reactivity, influencing the molecule's ability to interact with metal ions and protons.

Complexation Studies with Metal Centers

While specific studies on the complexation of this compound with metal centers are not extensively documented in the literature, its structural similarity to other 2-pyridylmethanol derivatives suggests it can function as a bidentate ligand. The lone pair of electrons on one of the pyrazine nitrogen atoms and the oxygen atom of the hydroxymethyl group can coordinate to a metal center, forming a stable five-membered chelate ring.

The coordination behavior is anticipated to be similar to that of 2-pyridylmethanol, which forms complexes with a variety of transition metals. nih.gov The presence of the electron-withdrawing chloro group on the pyrazine ring may, however, modulate the electron density on the coordinating nitrogen atom, potentially influencing the stability and electronic properties of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Bidentate (N,O) | The pyrazine nitrogen and the hydroxymethyl oxygen coordinate to the metal center. | Transition metals (e.g., Cu(II), Zn(II), Ni(II)) |

| Monodentate (N) | Only one of the pyrazine nitrogen atoms coordinates to the metal center. | Various metal ions |

Further experimental investigation is necessary to fully elucidate the coordination chemistry of this compound and to characterize the structure and properties of its metal complexes.

Protonation and Basicity Investigations

The pyrazine ring in this compound imparts basic properties to the molecule, with the two nitrogen atoms being susceptible to protonation. The basicity of pyrazine itself is relatively low compared to other six-membered nitrogen heterocycles like pyridine, and the presence of substituents can further influence this property.

The chloro group at the 3-position is strongly electron-withdrawing, which is expected to decrease the electron density on the pyrazine nitrogen atoms, thereby reducing their basicity. The hydroxymethyl group at the 2-position has a weaker, primarily inductive, electron-withdrawing effect. Consequently, this compound is expected to be a weak base.

Protonation would likely occur at the nitrogen atom further from the electron-withdrawing chloro group (N4). The pKa value for the conjugate acid of this compound has not been experimentally determined but is predicted to be low.

Table 2: Predicted Basicity of this compound and Related Compounds

| Compound | Key Features | Expected Basicity |

| Pyrazine | Unsubstituted parent heterocycle | Weak base |

| This compound | Electron-withdrawing chloro and hydroxymethyl groups | Weaker base than pyrazine |

| 2-Aminopyrazine (B29847) | Electron-donating amino group | Stronger base than pyrazine |

Electrophilic Aromatic Substitution Studies on the Pyrazine Core

Pyrazine is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution (EAS) reactions. The presence of two deactivating nitrogen atoms significantly reduces the electron density of the ring, rendering it less nucleophilic. researchgate.netresearchgate.net

For this compound, the pyrazine core is further deactivated by the electron-withdrawing chloro and hydroxymethyl substituents. Therefore, forcing conditions would be required for any electrophilic substitution to occur.

Should an EAS reaction proceed, the directing effects of the existing substituents would determine the position of the incoming electrophile. The chloro group is an ortho, para-director, while the hydroxymethyl group is a meta-director in the context of its deactivating inductive effect. However, in heteroaromatic systems, the position of the nitrogen atoms often plays a more dominant role in directing substitution. Due to the strong deactivation of the ring, electrophilic attack is highly unfavorable.

Exploration of Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While there are no direct reports of this compound participating in MCRs, the reactivity of structurally similar pyrazine derivatives in such reactions provides valuable insights.

A notable example is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which has been successfully applied to 2-amino-3-chloropyrazine. nih.govorganic-chemistry.orgbeilstein-journals.org This reaction typically involves an amino-substituted heterocycle, an aldehyde, and an isocyanide to produce fused imidazo-heterocycles.

For this compound to be utilized in a GBB-type reaction, the hydroxymethyl group would need to be converted into a suitable functional group, such as an amino group, to provide the necessary nucleophilicity for the initial imine formation with an aldehyde. Such a transformation would open up possibilities for the synthesis of novel and complex pyrazine-containing scaffolds.

Applications in Advanced Organic Synthesis

(3-Chloropyrazin-2-yl)methanol as a Key Building Block for Diverse Heterocycles

The pyrazine (B50134) moiety is a common feature in a multitude of heterocyclic compounds with significant chemical and biological properties. This compound is a strategic precursor for the elaboration of more complex, fused heterocyclic systems, enabling access to diverse chemical space.

The inherent reactivity of the chloropyrazine ring and the adjacent methanol (B129727) group in this compound allows for its use in annulation reactions to form bicyclic and polycyclic heterocyclic systems. These fused pyrazines are prevalent scaffolds in medicinal chemistry and materials science.

The imidazo[1,2-a]pyrazine (B1224502) scaffold is a privileged structure found in numerous biologically active molecules. rsc.org The synthesis of this ring system typically involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. researchgate.net this compound can serve as a precursor to the required intermediates for this transformation.

A plausible synthetic route begins with the conversion of the hydroxymethyl group into a more suitable functionality. For instance, oxidation of the primary alcohol to 3-chloropyrazine-2-carbaldehyde (B53262) provides a key electrophilic intermediate. This aldehyde can then undergo a series of reactions, such as reductive amination, to install a necessary side chain that is subsequently cyclized. Alternatively, the chloro group on the pyrazine ring can be substituted by an amino group under specific conditions, followed by modification of the C2 substituent to facilitate the intramolecular cyclization required to form the imidazole (B134444) ring. While direct cyclization from this compound is not a one-step process, its strategic conversion into key precursors underscores its utility as a foundational building block.

Thieno[2,3-b]pyrazines are another class of fused heterocycles that have garnered significant interest due to their diverse biological activities. mdpi.com The synthesis of these compounds can be effectively achieved using precursors derived from this compound. A documented strategy involves the use of aryl(3-chloropyrazin-2-yl)methanones as key intermediates. researchgate.net

The synthesis pathway initiates with the oxidation of this compound to its corresponding aldehyde, 3-chloropyrazine-2-carbaldehyde. This aldehyde can then be reacted with various organometallic reagents to form secondary alcohols, which are subsequently oxidized to the aforementioned methanone (B1245722) intermediates. These ketones are then treated with a sulfur source, such as sodium sulfide, followed by reaction with an α-haloester or α-halonitrile (e.g., ethyl bromoacetate) and a base to construct the fused thiophene (B33073) ring. researchgate.net This sequence, known as the Gewald reaction or a related thiophene synthesis, provides a reliable method for accessing a variety of substituted thieno[2,3-b]pyrazines.

| Step | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation of primary alcohol | Manganese(IV) oxide (MnO₂) or PCC | 3-Chloropyrazine-2-carbaldehyde |

| 2 | Reaction with Grignard or organolithium reagent | ArMgBr or ArLi | Arylthis compound |

| 3 | Oxidation of secondary alcohol | PCC or Dess-Martin periodinane | Aryl(3-chloropyrazin-2-yl)methanone |

| 4 | Thiophene ring formation | 1. Na₂S; 2. BrCH₂CO₂Et; 3. NaH | Substituted Thieno[2,3-b]pyrazine |

Pyrrolopyrazines represent a class of nitrogen-containing fused heterocycles with applications in medicinal chemistry. The construction of the pyrrole (B145914) ring fused to the pyrazine core can be approached through various synthetic strategies, for which this compound is a suitable starting point after appropriate functional group manipulation.

A common method for pyrrole synthesis is the Paal-Knorr reaction, which requires a 1,4-dicarbonyl compound and a primary amine. To utilize this compound, it would first be oxidized to 3-chloropyrazine-2-carbaldehyde. This aldehyde can then be used as a substrate in reactions designed to build the 1,4-dicarbonyl framework. For example, a Stetter reaction with an appropriate acceptor could introduce the second carbonyl group. The resulting 1,4-dicarbonyl intermediate, bearing the chloropyrazine moiety, can then be cyclized with ammonia (B1221849) or a primary amine to yield the desired pyrrolo[2,3-b]pyrazine system. This multi-step but versatile approach highlights the role of this compound as a foundational element for accessing complex heterocyclic scaffolds.

The development of complex polycyclic and macrocyclic molecules is a frontier in organic synthesis, often aimed at creating compounds with unique therapeutic properties or material applications. This compound possesses the necessary chemical handles to be incorporated into these large and intricate structures.

The chloro substituent on the pyrazine ring is amenable to modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the covalent linking of the pyrazine core to other aromatic or aliphatic fragments, building up polycyclic systems. The hydroxymethyl group offers an orthogonal site for modification. It can be converted into an ether or ester linkage, serving as a flexible tether, or transformed into other reactive groups like an azide (B81097) or alkyne for use in click chemistry.

In macrocycle synthesis, this compound can be elaborated into a long-chain precursor suitable for a ring-closing reaction. For example, the alcohol can be used to initiate the growth of a polyether or polyester (B1180765) chain, while the chloro-position is modified to contain the other reactive terminus of the chain. An intramolecular reaction, such as a ring-closing metathesis (RCM), an intramolecular cross-coupling, or macrolactonization, would then form the macrocyclic architecture containing the pyrazine unit as an integral part of the ring.

Synthesis of Fused Pyrazine Systems

Precursor to Bioactive Scaffolds

One of the most significant applications of this compound is its role as a key precursor in the synthesis of highly potent and selective pharmaceutical agents. Its structure is embedded within several important bioactive scaffolds.

A prominent example is its use in the manufacturing process for Acalabrutinib, a second-generation, highly selective Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain types of cancer. researchgate.netacs.org The core structure of Acalabrutinib contains a pyrazinyl-methanamine fragment, which is derived from this compound.

The industrial synthesis involves the conversion of this compound to (3-chloropyrazin-2-yl)methanamine (B113001). acs.org This transformation can be achieved through several methods, including a Mitsunobu reaction with a nitrogen source, or a two-step process involving conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with ammonia or an equivalent. An alternative is the oxidation of the alcohol to the aldehyde, followed by reductive amination. The resulting (3-chloropyrazin-2-yl)methanamine is a crucial intermediate that is subsequently coupled with the rest of the Acalabrutinib molecule. researchgate.netacs.org The optimization of this process has been a focus of process chemistry to ensure a high-yielding and scalable route to this important therapeutic agent. acs.org

| Starting Material | Key Transformation | Intermediate | Final Bioactive Scaffold Class | Example Drug |

|---|---|---|---|---|

| This compound | Conversion of -CH₂OH to -CH₂NH₂ | (3-Chloropyrazin-2-yl)methanamine | BTK Inhibitors | Acalabrutinib |

Formation of Chiral Derivatives for Asymmetric Synthesis

Asymmetric synthesis is crucial in pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities. The hydroxymethyl group in this compound presents an opportunity for introducing chirality. While the parent molecule is achiral, reactions involving this group can create a stereocenter.

For example, the oxidation of the alcohol to an aldehyde, followed by the addition of a chiral nucleophile or the use of a chiral reducing agent, could produce enantiomerically enriched secondary alcohols. Although specific examples detailing the asymmetric synthesis starting directly from this compound are not prevalent in published literature, the synthesis of other chiral heterocyclic methanols, such as (piperazin-2-yl)methanol derivatives from (S)-serine, establishes a proof of principle for such transformations. nih.gov These chiral building blocks are invaluable for constructing enantiomerically pure target molecules, avoiding the need for costly chiral separation later in the synthetic sequence.

Development of Novel Reagents and Catalysts from this compound

The development of new reagents and catalysts is essential for advancing chemical synthesis. The structure of this compound, with its nitrogen and oxygen atoms, offers potential for it to act as a ligand for metal catalysts. The pyrazine nitrogen atoms can coordinate to a metal center, and the hydroxyl group could be modified to create a bidentate or tridentate ligand. Such ligands are fundamental in homogeneous catalysis, influencing the reactivity and selectivity of the metal center. mdpi.commdpi.com

While there is limited specific research on the direct use of this compound as a precursor for catalysts, the broader field of pyrazine chemistry includes examples of pyrazine-based ligands in coordination chemistry. The functional handles on this compound make it an attractive candidate for future research in this area. For example, conversion of the alcohol to a phosphine (B1218219) or an N-heterocyclic carbene precursor could yield novel ligands for cross-coupling reactions or asymmetric hydrogenation. The development of such reagents and catalysts derived from this accessible starting material remains a promising avenue for future exploration.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbital Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing reliable descriptions of electronic structures. For (3-Chloropyrazin-2-yl)methanol, DFT calculations are used to explore the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. nih.gov For pyrazine (B50134) derivatives, the distribution of HOMO and LUMO orbitals also helps in predicting the most probable sites for chemical reactions. Theoretical calculations for related heterocyclic compounds show that substitutions on the ring can significantly alter the energy gap and thus modulate the molecule's reactivity. nih.govbohrium.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrazine Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Indicates high molecular stability and moderate reactivity. |

Note: Data is illustrative for a related heterocyclic compound to demonstrate the concept.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govwolfram.com These maps are generated by plotting the electrostatic potential on the molecule's electron density surface. wolfram.com

In an MEP map, different colors represent varying electrostatic potentials. Regions with negative potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. nih.govresearchgate.net These areas are usually located around electronegative atoms like nitrogen and oxygen. Regions with positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen of the methanol (B129727) group, while positive potential would be concentrated around the hydrogen atoms and the carbon atom attached to the chlorine. nih.govyale.edu

Reaction Mechanism Prediction and Transition State Analysis

Computational modeling is essential for predicting the pathways of chemical reactions, identifying intermediate structures, and determining the energetics that govern the reaction rate.

The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at carbon atoms bearing a good leaving group like chlorine. acs.orgrsc.orgrsc.org The accepted mechanism for this reaction involves a two-step addition-elimination process. First, a nucleophile attacks the carbon atom attached to the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

DFT calculations can model this entire pathway, optimizing the geometries of the reactant, the Meisenheimer intermediate, the transition state, and the product. This modeling provides a detailed picture of the bond-forming and bond-breaking processes.

By calculating the potential energy at each point along the reaction coordinate, a complete energy profile for the nucleophilic substitution can be constructed. This profile reveals the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. The transition state represents the peak of this energy barrier. chemrxiv.org

Spectroscopic Property Predictions and Validation

DFT calculations are widely employed to predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR). These theoretical predictions serve as a powerful tool for structural elucidation and for interpreting experimental spectra.

Computational methods like the Gauge-Including Atomic Orbital (GIAO) approach are used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predictions are invaluable for assigning complex spectra and confirming molecular structures. nih.gov Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. mdpi.com

A common practice is to compare the theoretically predicted spectrum with the experimentally measured one. Due to approximations in the theoretical models and the influence of the experimental environment (e.g., solvent), there can be systematic deviations between calculated and observed values. bris.ac.uk Therefore, it is often necessary to apply a scaling factor to the computed frequencies to achieve a better correlation with experimental data. This combination of computational prediction and experimental validation provides a high degree of confidence in the structural assignment of complex molecules like this compound. bohrium.commdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloropyrazine (B57796) |

| 3-Chloropyridine |

Theoretical Calculations of NMR Chemical Shifts (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often employed within DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived.

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts. These calculations would be sensitive to the molecular geometry and the electron-withdrawing effects of the chlorine atom and the pyrazine ring, as well as the influence of the hydroxymethyl group. A hypothetical data table of calculated shifts is presented below, illustrating the type of data generated from such a study.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (on CH₂) | 4.85 | C2 (C-Cl) | 152.3 |

| H (on OH) | 3.50 | C3 (C-CH₂OH) | 158.9 |

| H5 (ring) | 8.60 | C5 | 145.1 |

| H6 (ring) | 8.50 | C6 | 144.8 |

Note: These values are illustrative and would require specific computational studies to be validated.

Vibrational Spectra Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations can predict these vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies, which can then be scaled to better match experimental data.

For this compound, a vibrational analysis would identify characteristic modes such as the C-Cl stretch, the O-H stretch of the alcohol, various C-H and C-N stretching and bending modes of the pyrazine ring, and the vibrations of the hydroxymethyl group.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3650 |

| C-H stretch (ring) | 3100-3000 |

| C-H stretch (CH₂) | 2950-2850 |

| C=N stretch (ring) | 1600-1550 |

| C=C stretch (ring) | 1500-1450 |

| C-O stretch | 1050 |

Note: These values are illustrative and would require specific computational studies to be validated.

UV-Vis Absorption Spectra and Electronic Excitation Energies (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. It can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* and π → π* transitions.

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, providing insights into its electronic structure and color properties. The calculations would likely reveal transitions involving the pyrazine ring system, influenced by the chloro and hydroxymethyl substituents.

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | 320 | 0.015 |

| π → π* | 275 | 0.250 |

Note: These values are illustrative and would require specific computational studies to be validated.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound. By simulating the motion of the atoms over time, MD can explore the potential energy surface and identify stable conformers and the energy barriers between them. This would be particularly useful for understanding the rotational freedom of the hydroxymethyl group relative to the pyrazine ring and the influence of intermolecular interactions in different environments.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Quantum-Chemical Descriptors

For a series of derivatives of this compound, a range of quantum-chemical descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., heat of formation). These descriptors quantify the structural and electronic properties of the molecules.

Correlation with Biological Activities of Analogues

Once the descriptors are calculated for a set of analogues with known biological activities (e.g., IC₅₀ values), statistical methods such as multiple linear regression or partial least squares are used to build a QSAR model. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. The success of a QSAR model relies on the quality of the biological data and the appropriate selection of descriptors.

Molecular Docking Studies for Ligand-Target Interactions

Computational molecular docking studies have been instrumental in elucidating the potential therapeutic targets and binding interactions of pyrazine derivatives, including compounds structurally related to this compound. These in silico methods predict the preferred orientation of a ligand when bound to a specific protein target, providing insights into the intermolecular forces that stabilize the complex.

Research has frequently focused on derivatives of 3-chloropyrazine-2-carboxamide, a close structural analog of this compound, particularly in the context of antimicrobial drug discovery. A notable target for these compounds is the mycobacterial enoyl-ACP reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. mdpi.commdpi.com Molecular docking simulations have suggested that N-benzylpyrazine-2-carboxamide derivatives can act as potential inhibitors of InhA. mdpi.com In these models, the carbonyl oxygen of the carboxamide moiety is predicted to form a crucial hydrogen bond network with the backbone of Tyr158 and the 2'-OH group of the NAD+ cofactor's ribose. This interaction pattern is a hallmark of many direct InhA inhibitors. mdpi.com

Further studies on 3-benzylaminopyrazine-2-carboxamides also explored their interactions with InhA. mdpi.comnih.govbohrium.com The docking poses of these active compounds revealed common binding interactions characteristic of known InhA inhibitors. mdpi.comnih.gov For instance, the pyrazine ring can participate in hydrophobic interactions within the binding pocket, while the carboxamide and benzylamino groups are available to form hydrogen bonds and other polar contacts with surrounding amino acid residues.

In a different approach, analogs of pyrazinamide (B1679903) were docked into the active site of M. tuberculosis PanD, another potential drug target. semanticscholar.org These studies demonstrated that modifications to the pyrazine core could lead to lower (more favorable) binding energies compared to the parent compound, pyrazinamide. semanticscholar.org For example, certain analogs formed strong hydrogen bonds with residues such as Arg54, Tyr90, and Thr57, which were not observed with pyrazinamide itself, suggesting a stronger and more specific interaction with the target enzyme. semanticscholar.org

A broader analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has highlighted the versatile binding nature of the pyrazine ring. nih.gov The most common interaction observed is a hydrogen bond to one of the pyrazine nitrogen atoms acting as an acceptor. nih.gov Additionally, weak hydrogen bonds involving pyrazine hydrogen atoms as donors, π-stacking interactions, and, in the case of chloropyrazines, halogen bonds, all contribute to the binding affinity and specificity of these ligands for their respective protein targets. nih.gov

These computational investigations, while not specific to this compound itself, provide a valuable framework for understanding how the chloropyrazine scaffold can interact with biological macromolecules. The findings suggest that the chlorine substituent and the oxygen-containing functional group at the 2-position are key features for establishing specific and stable interactions within a protein's binding site.

Interactive Data Table: Docking Scores and Interacting Residues of Related Pyrazine Derivatives

| Compound Type | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazinamide analog 5d | M. tuberculosis PanD | Arg54* (H-bond) | -6.36 | semanticscholar.org |

| Pyrazinamide analog 5g | M. tuberculosis PanD | Tyr90* (H-bond), Thr57 (H-bond), Arg54* (π-cation) | -5.91 | semanticscholar.org |

| Pyrazinamide | M. tuberculosis PanD | Not specified | -5.21 | semanticscholar.org |

| N-benzyl-3-((benzyl)amino)pyrazine-2-carboxamide 9a | M. tuberculosis InhA | Tyr158 (H-bond with carbonyl O), NAD+ (H-bond) | Not specified | mdpi.com |

Advanced Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H and ¹³C NMR for Structural Elucidation

A complete structural elucidation using ¹H and ¹³C NMR requires specific chemical shift (δ) data, signal multiplicities (e.g., singlet, doublet), and coupling constants (J). This information allows for the assignment of each proton and carbon atom in the molecule's structure, confirming the arrangement of the chloropyrazine ring and the methanol (B129727) substituent. For "(3-Chloropyrazin-2-yl)methanol," this would involve identifying the signals for the two protons on the pyrazine (B50134) ring, the two protons of the methylene (B1212753) (-CH₂) group, the single proton of the hydroxyl (-OH) group, and the five distinct carbon atoms. However, specific, verified ¹H and ¹³C NMR spectral data for this compound could not be located.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Regiochemistry

Two-dimensional (2D) NMR experiments are critical for unambiguously determining the connectivity and regiochemistry of a molecule.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the adjacency of protons on the pyrazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon atoms. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton and confirming the position of the chloro and methanol groups on the pyrazine ring. sdsu.eduyoutube.com

A thorough search did not yield any published COSY, HMQC, or HMBC correlation data for "this compound." Without this data, a detailed analysis of its connectivity and regiochemistry cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 144.56 g/mol . calpaclab.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts. Analysis of the resulting mass-to-charge (m/z) ratio confirms the molecular weight. Further fragmentation of this parent ion (MS/MS) provides characteristic product ions that help elucidate the structure. scielo.brmdpi.com Specific ESI-MS spectra or fragmentation data for "this compound" are not available in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. This technique could confirm the molecular formula C₅H₅ClN₂O for "this compound." No specific HRMS measurement data for this compound was found.

Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.com

FT-IR Spectroscopy: An FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, C=N and C=C stretching vibrations within the pyrazine ring, and the C-Cl stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the pyrazine ring. researchgate.netuniversityofgalway.ie

Despite the theoretical expectations for the spectra, specific experimental FT-IR or Raman spectra with assigned peak frequencies for "this compound" could not be located in the searched literature. researchgate.net

Due to the absence of this essential experimental data, it is not possible to generate the detailed, scientifically accurate article as requested.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules like this compound, which contain π-bonds and non-bonding (n) electrons, the most significant transitions occur in the 200-800 nm range. libretexts.org

The pyrazine ring in this compound contains carbon-nitrogen double bonds (a conjugated π-system) and non-bonding electron pairs on the nitrogen atoms. Consequently, two primary types of electronic transitions are expected:

π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic and conjugated systems. shu.ac.uk

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. shu.ac.uk These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The specific wavelengths (λmax) of these absorption bands are influenced by the molecular structure and the solvent used. Polar solvents can lead to shifts in the absorption maxima. For n → π* transitions, an increase in solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths, as polar solvents can stabilize the non-bonding orbitals. shu.ac.ukmontana.edu Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. shu.ac.ukmontana.edu

While specific experimental UV-Vis data for this compound is not widely published, analysis of the parent compound, pyrazine, provides insight. Pyrazine exhibits characteristic n→ π* and π→ π* transitions, and its spectrum is sensitive to solvent effects. montana.edumontana.edu A hypothetical UV-Vis analysis of this compound in a common solvent like methanol would be expected to reveal these characteristic absorption bands.

| Type of Transition | Associated Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Valence electrons in π bonding orbitals | Shorter Wavelength UV (e.g., ~260 nm) | High (ε > 1,000 L mol⁻¹ cm⁻¹) |

| n → π | Non-bonding electrons on Nitrogen | Longer Wavelength UV (e.g., ~320 nm) | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.

Crystal System and Space Group Analysis

Although the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, studies on related chloropyrazine derivatives provide valuable precedents. For example, metal complexes incorporating 2-chloropyrazine (B57796) as a ligand have been analyzed, revealing specific crystal packing. nih.govresearchgate.net In one such study, a copper(I) iodide complex with 2-chloropyrazine was found to crystallize in the monoclinic space group P2₁/c. nih.gov The analysis of a compound's crystal system (e.g., monoclinic, triclinic, orthorhombic) and space group provides fundamental information about its symmetry and the arrangement of molecules in the unit cell.

Intermolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govacs.org By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.gov

For pyrazine derivatives, Hirshfeld analysis typically reveals a variety of weak intermolecular interactions that govern the crystal packing, including C—H···N hydrogen bonds, π-π stacking interactions between pyrazine rings, and C—H···π interactions. nih.gov Given the structure of this compound, with its hydroxyl group, chloro-substituent, and aromatic ring, one would anticipate a rich network of intermolecular contacts. Key expected interactions would include:

O—H···N Hydrogen Bonds: Strong interactions between the hydroxyl group of one molecule and a pyrazine nitrogen of another.

C—H···Cl and C—H···O Contacts: Weaker hydrogen bonding interactions.

π-π Stacking: Interactions between the electron-rich pyrazine rings of adjacent molecules.

These interactions collectively determine the stability and structure of the crystal lattice. rsc.orgnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for the separation, identification, and purification of chemical compounds. For a substance like this compound, both High-Performance Liquid Chromatography and Supercritical Fluid Chromatography offer powerful solutions for analysis and purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar compounds like substituted pyrazines. nih.gov

In a typical RP-HPLC method for a pyrazine derivative, a non-polar stationary phase (such as a C18 silica (B1680970) column) is used with a polar mobile phase. nih.govresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or phosphoric acid to control the pH and improve peak shape. sielc.comnih.gov Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum. ptfarm.pl While a specific validated method for this compound is not published, a plausible method can be designed based on common practices for related heterocyclic compounds.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption. researchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. Due to its low viscosity and high diffusivity, supercritical CO₂ allows for rapid analysis. researchgate.net

For the separation of polar, nitrogen-containing heterocyclic compounds, which can be challenging, the polarity of the CO₂ mobile phase is typically increased by adding a small amount of a polar organic solvent, known as a modifier. mdpi.com Methanol is one of the most common and effective modifiers used in SFC for this purpose. nih.gov The separation of this compound by SFC would likely employ a polar stationary phase to achieve normal-phase separation conditions, providing an orthogonal selectivity compared to RP-HPLC. SFC is particularly advantageous for preparative separations, as the CO₂ evaporates upon depressurization, simplifying the isolation of the purified compound. nih.gov

Structure Activity Relationship Sar Studies of 3 Chloropyrazin 2 Yl Methanol Derivatives

Systematic Structural Modifications of the Pyrazine (B50134) Ring

The pyrazine ring is a core component of (3-chloropyrazin-2-yl)methanol, and its substitution pattern significantly influences the molecule's interaction with biological targets. Systematic modifications of this heterocyclic system have revealed critical insights into the structural requirements for activity.

One of the primary sites for modification is the chlorine atom at the C-3 position. The chloro group is a key modulator of the electronic properties of the pyrazine ring and can also serve as a leaving group for the introduction of other functionalities. The substitution of the chlorine with various amino groups has been a common strategy. For instance, the reaction of related 3-chloropyrazine-2-carboxamides with a range of benzylamines has been shown to yield derivatives with varying biological activities. This suggests that the nature of the substituent at the C-3 position, including its size, lipophilicity, and hydrogen bonding capacity, plays a crucial role in target engagement.

The following table summarizes some of the key structural modifications of the pyrazine ring in analogues of this compound and their general impact on biological activity.

| Position of Modification | Type of Modification | General Impact on Biological Activity |

| C-3 | Replacement of Chlorine with Amines | Activity is highly dependent on the nature of the amine substituent. |

| C-5 | Introduction of Alkyl or Aryl Groups | Can modulate steric interactions and lipophilicity, potentially improving activity. |

| C-6 | Introduction of Alkyl or Aryl Groups | Can influence molecular conformation and metabolic stability. |

Variations of the Hydroxymethyl Group

The hydroxymethyl group at the C-2 position of this compound is a critical functional group that can participate in hydrogen bonding interactions with biological macromolecules. Modifications to this group can have a profound impact on the compound's pharmacological profile.

One common modification is the conversion of the primary alcohol to an ether or an ester. This alteration can modulate the compound's lipophilicity, which in turn can affect its cell permeability and pharmacokinetic properties. For example, esterification with various carboxylic acids can produce prodrugs that are more readily absorbed and then hydrolyzed in vivo to release the active parent compound.

Another important variation is the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid. These changes introduce different electronic and hydrogen bonding characteristics, which can lead to altered binding affinities and selectivities for biological targets.

Furthermore, the hydroxymethyl group can be replaced by other functional groups through bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For instance, replacing the -CH2OH group with a -CH2NH2 or a -CH2SH group can maintain or alter the hydrogen bonding potential while introducing different chemical properties.

The table below outlines some of the variations of the hydroxymethyl group and their potential consequences for biological activity.

| Modification of Hydroxymethyl Group | Potential Effect on Properties | Impact on Biological Activity |

| Etherification | Increased lipophilicity | May improve cell permeability and alter binding interactions. |

| Esterification | Increased lipophilicity (prodrug potential) | Can enhance absorption and in vivo stability. |

| Oxidation to Aldehyde or Carboxylic Acid | Altered electronic and hydrogen bonding properties | May lead to different target interactions and activities. |

| Bioisosteric Replacement (e.g., with -CH2NH2) | Changes in hydrogen bonding and basicity | Can result in altered binding affinity and selectivity. |

Impact of Substituent Effects on Reactivity and Electronic Properties

The electronic properties of the pyrazine ring are a key determinant of the reactivity and biological activity of this compound derivatives. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which makes the ring electron-deficient. This inherent electronic nature influences its interactions with biological targets and its metabolic fate.

Substituents on the pyrazine ring can either enhance or diminish this electron deficiency through inductive and resonance effects. For example, the chlorine atom at the C-3 position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. The introduction of electron-donating groups, such as amino or methoxy (B1213986) groups, can increase the electron density of the pyrazine ring, potentially altering its binding mode to a target protein.

The electronic effects of substituents also influence the pKa of the molecule, which in turn affects its ionization state at physiological pH. This is a critical factor for drug absorption, distribution, and target interaction. A quantitative understanding of these substituent effects can be achieved through the use of Hammett plots and other linear free-energy relationships, which correlate reaction rates or equilibrium constants with substituent constants.

The following table summarizes the general electronic effects of common substituents on the pyrazine ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Pyrazine Ring |

| -Cl | Electron-withdrawing | Weakly electron-donating | Electron-withdrawing |

| -NH2 | Electron-withdrawing | Strongly electron-donating | Electron-donating |

| -OCH3 | Electron-withdrawing | Strongly electron-donating | Electron-donating |

| -NO2 | Electron-withdrawing | Electron-withdrawing | Strongly electron-withdrawing |

| -CH3 | Electron-donating | N/A | Electron-donating |

Mechanistic Insights into Biological Activity of Analogues

Understanding the mechanism of action of this compound analogues at the molecular level is crucial for rational drug design. This involves elucidating how these compounds interact with their biological targets and modulate cellular pathways.

Exploration of Enzyme Inhibition Mechanisms

Many pyrazine-containing compounds have been identified as potent enzyme inhibitors. For instance, derivatives of 2,6-disubstituted pyrazines have been shown to be selective inhibitors of protein kinase CK2. The pyrazine core in these inhibitors often acts as a scaffold that orients key functional groups for interaction with the ATP-binding pocket of the kinase. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Molecular docking studies have been instrumental in visualizing the binding modes of pyrazine derivatives within the active sites of enzymes. These studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to the inhibitory potency. For example, docking studies of pyrazine sulfonamide derivatives with Mycobacterium tuberculosis L,D-transpeptidase-2 have shown that these compounds can bind to the active site of the enzyme, suggesting a potential mechanism for their antimycobacterial activity.

Modulation of Biochemical Pathways

The biological effects of this compound analogues are often the result of their ability to modulate specific biochemical pathways. For example, as kinase inhibitors, these compounds can interfere with signaling cascades that are critical for cell growth, proliferation, and survival. By inhibiting a specific kinase, a pyrazine derivative can block the downstream signaling events, leading to a therapeutic effect, such as the induction of apoptosis in cancer cells.

The identification of the specific pathways affected by these compounds can be achieved through various techniques, including gene expression profiling and phosphoproteomics. These approaches provide a global view of the cellular response to the compound and can help to identify novel targets and mechanisms of action.

Interactions with Biomolecules

The interaction of this compound derivatives with biomolecules, particularly proteins and nucleic acids, is the foundation of their biological activity. The nature of these interactions is dictated by the three-dimensional structure of the compound and the complementary shape and chemical properties of the binding site on the biomolecule.

As mentioned, hydrogen bonding is a critical interaction for many pyrazine-based inhibitors. The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors. The hydroxymethyl group of this compound can act as both a hydrogen bond donor and acceptor.

In addition to hydrogen bonding, hydrophobic interactions also play a significant role in the binding of these compounds. The pyrazine ring itself is aromatic and can engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, in the binding pocket of a protein.

The table below provides a summary of the potential molecular interactions between this compound analogues and their biological targets.

| Type of Interaction | Functional Group Involved | Example of Interacting Biomolecule Residue |

| Hydrogen Bonding (Acceptor) | Pyrazine Nitrogen | Amide backbone of protein hinge region |

| Hydrogen Bonding (Donor/Acceptor) | Hydroxymethyl Group | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Pyrazine Ring | Phenylalanine, Leucine, Valine |

| π-π Stacking | Pyrazine Ring | Phenylalanine, Tyrosine, Tryptophan |

Consideration of Interactions with Cellular Processes

The biological effects of this compound derivatives are intrinsically linked to their interactions with various cellular processes. Research into analogous compounds, such as derivatives of 3-chloropyrazine-2-carboxamide, has provided insights into potential mechanisms of action, particularly in the realm of antimicrobial activity. These studies suggest that the pyrazine core can serve as a scaffold for designing molecules that interfere with essential microbial pathways.

One of the primary cellular processes targeted by derivatives of the chloropyrazine scaffold is the biosynthesis of mycolic acids in mycobacteria. mdpi.com Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to a loss of cell wall integrity. mdpi.com Molecular modeling studies on 3-benzylaminopyrazine-2-carboxamides, which share the chloropyrazine core, have indicated that these compounds may act as inhibitors of mycobacterial enoyl-ACP reductase (InhA). mdpi.com InhA is a key enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. mdpi.com The inhibition of this enzyme disrupts the production of these essential cell wall components, ultimately leading to bacterial cell death. mdpi.com

Beyond their antimycobacterial potential, other derivatives of the broader pyrazine class have been investigated for their impact on other cellular processes, including cell proliferation in cancer. While specific studies on this compound derivatives in this context are limited, the general class of pyrazine-containing compounds has been shown to influence signaling pathways involved in cancer progression.

Computational Approaches to SAR Prediction (e.g., Docking Scores, Binding Affinity)

Computational methods are invaluable tools for predicting and rationalizing the structure-activity relationships of novel compounds, thereby guiding the design of more potent and selective molecules. Molecular docking and other computational techniques have been employed to investigate the potential interactions of this compound derivatives and their analogs with biological targets.

Molecular docking studies have been particularly insightful in elucidating the potential binding modes of 3-benzylaminopyrazine-2-carboxamides with the mycobacterial enoyl-ACP reductase (InhA). mdpi.com These studies predict how the ligands fit into the active site of the enzyme and which interactions stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score, provides a theoretical estimation of the strength of this interaction. A lower docking score generally indicates a more favorable binding interaction.

For a series of 3-benzylaminopyrazine-2-carboxamides, molecular docking studies have revealed common binding interactions with the InhA enzyme, similar to those of known InhA inhibitors. mdpi.com The pyrazine carboxamide group appears to play a significant role in these interactions. mdpi.com The predicted binding energies and interactions can then be correlated with the experimentally determined biological activities (e.g., Minimum Inhibitory Concentration - MIC) to build a more comprehensive SAR model.

The following interactive table presents the in vitro whole-cell activity against Mycobacterium tuberculosis H37Rv and the cytotoxicity of a selection of 3-benzylaminopyrazine-2-carboxamide derivatives. This data highlights how modifications to the substituent on the benzylamino group affect the antimycobacterial activity and provides a basis for comparison with computational predictions.